molecular formula C10H13NO2S B13074084 4-(Thiophen-3-YL)piperidine-3-carboxylic acid

4-(Thiophen-3-YL)piperidine-3-carboxylic acid

Cat. No.: B13074084
M. Wt: 211.28 g/mol
InChI Key: ZXZQVMIIVDYGFS-UHFFFAOYSA-N
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Description

4-(Thiophen-3-YL)piperidine-3-carboxylic acid: is a heterocyclic compound with a fused piperidine and thiophene ring system. Its chemical formula is C11H13NO2S. Thiophene derivatives, like this compound, have attracted significant interest due to their potential as biologically active molecules. They find applications in various fields, including industrial chemistry, material science, and pharmaceuticals .

Preparation Methods

Several synthetic routes lead to thiophene derivatives, including the condensation reactions. Here are some notable methods for synthesizing 4-(Thiophen-3-YL)piperidine-3-carboxylic acid:

  • Gewald Reaction: : This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The Gewald reaction produces aminothiophene derivatives.

  • Paal–Knorr Reaction: : In this method, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent, leading to thiophene derivatives.

Chemical Reactions Analysis

4-(Thiophen-3-YL)piperidine-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include substituted thiophenes or piperidine derivatives.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

    Organic Semiconductors: Thiophene-based molecules contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry as corrosion inhibitors.

Mechanism of Action

The specific mechanism by which 4-(Thiophen-3-YL)piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have information on direct analogs, it’s essential to compare this compound with related structures to highlight its uniqueness.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-thiophen-3-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h2,4,6,8-9,11H,1,3,5H2,(H,12,13)

InChI Key

ZXZQVMIIVDYGFS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CSC=C2)C(=O)O

Origin of Product

United States

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